molecular formula C11H14O3 B13545103 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13545103
M. Wt: 194.23 g/mol
InChI Key: LDHOYRRZKJKQBY-ONEGZZNKSA-N
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Description

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is a high-purity cinnamyl alcohol derivative offered for chemical and biological research applications. This compound features a propenol chain linked to a 2,4-dimethoxyphenyl ring, a structural motif present in various natural products and synthetic intermediates with demonstrated biological activity. Its molecular structure, which includes an aromatic system with electron-donating methoxy groups and a terminal alcohol, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Primary Research Applications: - Organic Synthesis Intermediate: This compound serves as a versatile building block for synthesizing more complex molecules. The alcohol functional group can undergo typical transformations such as oxidation, esterification, or alkylation, while the aromatic ring is amenable to further electrophilic substitution. Its unsaturated chain is suitable for conjugation studies or as a Michael acceptor precursor. - Life Sciences Research: Structurally similar cinnamic acid and alcohol derivatives are investigated for their diverse biological activities, which may include antioxidant, anti-inflammatory, or antimicrobial properties. Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies or as a probe for investigating biological mechanisms. - Flavor and Fragrance Research: Related phenylpropanoid compounds are significant in the study of natural flavors and fragrances. This derivative may be used in the synthesis of novel aroma compounds or in metabolic pathway studies. Handling and Usage: This product is intended for research and laboratory use only by qualified personnel. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+

InChI Key

LDHOYRRZKJKQBY-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/CO)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CCO)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,4 Dimethoxyphenyl Prop 2 En 1 Ol

Strategies for the Formation of the Prop-2-en-1-ol Backbone

Stereoselective Reduction of Corresponding α,β-Unsaturated Carbonyl Precursors

A prevalent and direct route to 3-(2,4-dimethoxyphenyl)prop-2-en-1-ol involves the selective reduction of the carbonyl group in α,β-unsaturated precursors, such as 3-(2,4-dimethoxyphenyl)prop-2-enal (B8303769) or 3-(2,4-dimethoxyphenyl)prop-2-en-1-one derivatives. The primary challenge in this approach is achieving high chemoselectivity, specifically the 1,2-reduction of the carbonyl group without affecting the conjugated C=C double bond (1,4-reduction or conjugate reduction).

The precursors, 3-(2,4-dimethoxyphenyl)prop-2-en-1-one derivatives, are a class of chalcones. These are readily synthesized via Claisen-Schmidt condensation between 2,4-dimethoxybenzaldehyde (B23906) and an appropriate ketone. nih.govnih.gov The reduction of these chalcones to the desired allylic alcohol requires careful selection of reducing agents to favor 1,2-addition to the carbonyl over 1,4-conjugate addition to the enone system.

Catalytic hydrogenation offers a method for reduction, though achieving selectivity can be challenging. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under typical conditions (H₂ gas) often lead to the reduction of both the carbonyl group and the carbon-carbon double bond, yielding the saturated alcohol 3-(2,4-dimethoxyphenyl)propan-1-ol.

However, selectivity can be influenced by the choice of catalyst, support, solvent, and reaction conditions. For instance, specially modified catalysts or transfer hydrogenation protocols may offer improved selectivity for the carbonyl group. The development of chemoselective hydrogenation systems that can differentiate between a conjugated alkene and a carbonyl group is an active area of research, with some success found using specific ruthenium or iridium complexes, though widespread application to this specific substrate is not extensively documented.

The use of metal hydride reagents is the most common and effective method for the chemoselective 1,2-reduction of α,β-unsaturated aldehydes and ketones to allylic alcohols. rushim.ru The reactivity and selectivity of these reagents can be finely tuned.

Sodium Borohydride (NaBH₄) : This is a mild and inexpensive reducing agent capable of reducing aldehydes and ketones. mdma.ch In the reduction of α,β-unsaturated systems, NaBH₄ can produce a mixture of the 1,2-reduction product (allylic alcohol) and the 1,4-reduction product. The selectivity is highly dependent on the solvent and temperature.

Luche Reduction : To enhance the 1,2-selectivity of NaBH₄, the reaction is often performed in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). This method, known as the Luche reduction, significantly increases the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the hydride at that position. This approach is highly effective for the clean conversion of α,β-unsaturated ketones and aldehydes to their corresponding allylic alcohols with minimal conjugate reduction.

Lithium Aluminum Hydride (LiAlH₄) : A much more powerful reducing agent than NaBH₄, LiAlH₄ can also reduce enones to allylic alcohols. researchgate.net However, its high reactivity can sometimes lead to over-reduction or side reactions if not carefully controlled, especially at non-cryogenic temperatures.

Diisobutylaluminum Hydride (DIBAL-H) : This is an electrophilic reducing agent that is particularly useful for the reduction of α,β-unsaturated esters and aldehydes at low temperatures. It is known to provide high yields of allylic alcohols from enals and enones.

The following table summarizes the application of various hydride reagents for the selective reduction of an α,β-unsaturated carbonyl precursor.

PrecursorReagentConditionsProductSelectivity
3-(2,4-Dimethoxyphenyl)prop-2-enalNaBH₄ / CeCl₃·7H₂OMethanol, 0 °CThis compoundHigh 1,2-selectivity
3-(2,4-Dimethoxyphenyl)prop-2-enalDIBAL-HToluene (B28343) or THF, -78 °CThis compoundHigh 1,2-selectivity
3-(2,4-Dimethoxyphenyl)prop-2-enalLiAlH₄Diethyl ether or THF, 0 °CThis compoundGood 1,2-selectivity

Olefination Reactions for the C=C Bond Formation

An alternative synthetic strategy involves constructing the carbon-carbon double bond itself, thereby creating the prop-2-en-1-ol backbone. This is typically achieved by reacting a carbonyl compound, in this case, 2,4-dimethoxybenzaldehyde, with a suitable C2-nucleophile. The Wittig reaction and its variants are the cornerstone of this approach. libretexts.orglibretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, 2,4-dimethoxybenzaldehyde would be reacted with an ylide bearing a protected hydroxyl group, such as the ylide derived from (2-(triphenylphosphonio)ethyl) acetate (B1210297). Subsequent deprotection would yield the target allylic alcohol. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, which would be used in this synthesis, typically favor the formation of the (Z)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org HWE reactions offer several advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org A key feature of the HWE reaction with stabilized phosphonates is its strong preference for producing the (E)-alkene, which provides excellent stereocontrol. wikipedia.orgnrochemistry.com The synthesis would involve reacting 2,4-dimethoxybenzaldehyde with the anion of a phosphonate ester such as diethyl (2-hydroxyethyl)phosphonate or its protected form.

The choice between the Wittig and HWE reaction allows for the selective synthesis of either the (Z) or (E) isomer of the target compound, respectively.

ReactionAldehydeReagentBaseTypical Product Stereochemistry
Wittig Reaction2,4-Dimethoxybenzaldehyde(Hydroxymethyl)triphenylphosphonium saltStrong, non-nucleophilic base (e.g., n-BuLi, NaH)Predominantly (Z)-alkene
HWE Reaction2,4-DimethoxybenzaldehydeDiethyl (hydroxymethyl)phosphonateNaH, K₂CO₃Predominantly (E)-alkene
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Substituted Alkenes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a direct route to aryl-substituted alkenes like this compound. wikipedia.org These methods typically involve the reaction of an aryl halide or triflate with an alkene or an organometallic reagent.

Key among these are the Heck, Suzuki, and Sonogashira reactions.

The Heck Reaction: This reaction couples an aryl halide (e.g., 2,4-dimethoxy-iodobenzene) with an alkene (e.g., allyl alcohol) in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. rsc.org While direct arylation of allyl alcohol is possible, side reactions such as isomerization can occur. nih.gov The choice of catalyst, ligands, and base is crucial to optimize the yield of the desired cinnamyl alcohol derivative. wikipedia.org

The Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid or ester (e.g., 2,4-dimethoxyphenylboronic acid) with a vinyl halide or triflate (e.g., 3-bromoprop-2-en-1-ol). youtube.comorganic-chemistry.orgyoutube.com This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. youtube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

The Sonogashira Reaction: While typically used to form aryl alkynes, the Sonogashira reaction can be part of a two-step strategy. wikipedia.orgorganic-chemistry.org An aryl halide (2,4-dimethoxy-iodobenzene) can be coupled with a protected propargyl alcohol, such as 2-methyl-3-butyn-2-ol, followed by a semi-reduction (e.g., using Lindlar's catalyst) of the resulting alkyne to a (Z)-alkene. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
ReactionAryl ComponentAlkene/Alkyne ComponentKey Features
Heck ReactionAryl Halide/TriflateAlkene (e.g., Allyl Alcohol)Direct arylation of alkenes; often highly stereoselective for (E)-alkenes. organic-chemistry.orgrsc.org
Suzuki ReactionArylboronic Acid/EsterVinyl Halide/TriflateMild conditions; tolerates diverse functional groups; environmentally benign byproducts. youtube.com
Sonogashira Reaction (two-step)Aryl HalideTerminal Alkyne (Propargyl Alcohol)Forms an aryl-alkyne bond, which is then selectively reduced to an alkene. wikipedia.orgnih.gov

Reactions Involving Allylic Rearrangements and Isomerizations

The synthesis of specific allylic alcohol isomers can be complicated or aided by allylic rearrangements. wikipedia.orglscollege.ac.in An allylic rearrangement, or allylic shift, involves the migration of a double bond in an allyl compound. lscollege.ac.in In the context of nucleophilic substitution (SN1' or SN2'), a nucleophile may attack the γ-carbon of the allylic system, leading to a rearranged product. lscollege.ac.inmasterorganicchemistry.com For instance, the reaction of a substituted 1-chloro-2-butene (B1196595) can yield a mixture of isomeric butenols. lscollege.ac.in

This phenomenon is critical in syntheses starting from precursors where the leaving group is not at the desired terminal position. The formation of a resonance-stabilized allylic carbocation or a concerted SN2' mechanism can lead to mixtures of regioisomers. lscollege.ac.in Careful control of reaction conditions, including the choice of nucleophile, solvent, and leaving group, is necessary to favor the desired product, this compound, over its isomer, 1-(2,4-dimethoxyphenyl)prop-2-en-1-ol.

Propargyl/Allenyl Isomerization Routes

Propargyl alcohols serve as valuable precursors to allylic alcohols through isomerization reactions. These transformations can proceed through various mechanisms, often catalyzed by transition metals.

One established route is the semi-hydrogenation of a propargyl alcohol to the corresponding allyl alcohol. nih.gov For example, 3-(2,4-dimethoxyphenyl)prop-2-yn-1-ol can be selectively reduced to (Z)-3-(2,4-dimethoxyphenyl)prop-2-en-1-ol using catalysts like Lindlar's catalyst (palladium poisoned with lead acetate and quinoline). nih.gov

Alternatively, certain transition metal catalysts, particularly those based on ruthenium, can promote the isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds via a Meyer-Schuster rearrangement. nih.govsci-hub.se However, related catalytic systems can be manipulated to achieve isomerization to allenes, which can then be trapped or further transformed. nih.gov For instance, ruthenium catalysts can facilitate an alkyne-to-allene isomerization, which can be a key step in a C-C bond-forming reaction to produce homoallylic alcohols. nih.gov The direct, controlled isomerization of a propargyl alcohol to the corresponding allyl alcohol without over-oxidation or complete reduction remains a synthetic challenge requiring carefully tailored catalytic systems.

Installation and Functionalization of the 2,4-Dimethoxyphenyl Moiety

The synthesis of the target compound relies fundamentally on methodologies to construct the 2,4-dimethoxyphenyl core. This involves introducing substituents onto a benzene (B151609) ring that already possesses a 1,3-dimethoxy substitution pattern.

Electrophilic Aromatic Substitution Reactions

The 1,3-dimethoxybenzene (B93181) scaffold is highly activated towards electrophilic aromatic substitution (EAS). chegg.com The two methoxy (B1213986) groups are strong electron-donating groups, which stabilize the cationic intermediate (the arenium ion) formed during the reaction. msu.edubyjus.com They are ortho-, para-directing substituents. In 1,3-dimethoxybenzene, the 4-position (para to one methoxy group and ortho to the other) is highly activated and sterically accessible, making it the primary site for electrophilic attack. The 2-position is also activated but more sterically hindered. The 6-position is equivalent to the 2-position.

Common EAS reactions that can be used to install the propenol side chain include:

Friedel-Crafts Acylation: This reaction would involve treating 1,3-dimethoxybenzene with an acyl halide or anhydride (B1165640), such as 3-chloropropionyl chloride or acrolein, in the presence of a Lewis acid catalyst (e.g., AlCl3). youtube.com This would install a carbonyl group that would then require further modification (e.g., reduction and elimination) to form the target allylic alcohol.

Friedel-Crafts Alkylation: Using an appropriate alkyl halide, like a 3-halopropenal derivative, could potentially attach the side chain, though this method is often prone to carbocation rearrangements and polysubstitution. msu.edu

Vilsmeier-Haack Reaction: This reaction uses phosphoryl chloride and a substituted formamide (B127407) (like DMF) to introduce a formyl group, which can then be extended through reactions like the Wittig or Horner-Wadsworth-Emmons reaction to build the prop-2-en-1-ol side chain.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) is generally not feasible on an electron-rich ring like 1,3-dimethoxybenzene. The SNAr mechanism requires the presence of strong electron-withdrawing groups (typically nitro groups) to stabilize the negative charge of the Meisenheimer complex intermediate. nih.govbwise.kr

However, if the 2,4-dimethoxyphenyl ring were part of a system activated by a potent electron-withdrawing group (e.g., a nitro group at the 5-position), a suitably positioned leaving group (like a halide or even a methoxy group) could be displaced by a nucleophile. nih.govbwise.kr For example, studies on 2,4-dimethoxynitrobenzene have shown that the methoxy group ortho to the nitro group can act as a leaving group in the presence of a strong nucleophile like sodium t-butoxide. nih.govbwise.kr This strategy is generally not a direct pathway for synthesizing the title compound but illustrates a potential functionalization route for highly modified analogues.

Metalation and Cross-Coupling Strategies

A more modern and regioselective approach to functionalizing the 2,4-dimethoxyphenyl moiety involves metalation followed by cross-coupling. This strategy circumvents the limitations of classical EAS reactions.

Directed Ortho-Metalation (DoM): The methoxy groups in 1,3-dimethoxybenzene can direct metalation (lithiation) to the adjacent ortho position (the 2-position). Using a strong base like n-butyllithium or sec-butyllithium, a proton at the C2 position can be abstracted to form 2,4-dimethoxyphenyllithium. This potent nucleophile can then react with a variety of electrophiles, such as acrolein or a protected 3-halopropenal, to introduce the three-carbon side chain with excellent regiocontrol. researchgate.net

Cross-Coupling Reactions: Alternatively, 1,3-dimethoxybenzene can be converted into a coupling partner for palladium-catalyzed reactions. For instance, it can be brominated or iodinated at the 4-position via electrophilic halogenation. The resulting 4-halo-1,3-dimethoxybenzene can then participate in Heck or Suzuki reactions as the aryl component to build the C-C bond with a suitable three-carbon partner. nih.govorganic-chemistry.org

Table 2: Functionalization Strategies for the 2,4-Dimethoxyphenyl Moiety
StrategyKey ReagentsPosition FunctionalizedAdvantages/Disadvantages
Electrophilic Aromatic SubstitutionElectrophile + Lewis/Brønsted AcidPrimarily C4Advantage: Uses simple starting materials. Disadvantage: Potential for side reactions and lack of regiocontrol in complex systems.
Nucleophilic Aromatic SubstitutionNucleophilePosition with a leaving group, activated by EWGAdvantage: Can introduce nucleophiles. Disadvantage: Requires a strongly activated aromatic ring, not directly applicable to 1,3-dimethoxybenzene.
Directed Ortho-MetalationOrganolithium base, then ElectrophileC2Advantage: Excellent regiocontrol. Disadvantage: Requires anhydrous conditions and strongly basic reagents.
Cross-Coupling (Post-Halogenation)Halogenating agent, then Pd catalyst + coupling partnerC4Advantage: High functional group tolerance and regioselectivity. Disadvantage: Two-step process (halogenation then coupling).

Chemical Reactivity and Mechanistic Investigations of 3 2,4 Dimethoxyphenyl Prop 2 En 1 Ol

Transformations of the Allylic Hydroxyl Group

The allylic hydroxyl (-OH) group is a primary site of reactivity, participating in oxidation, etherification, esterification, and nucleophilic substitution reactions.

Oxidation Reactions to Carbonyl Compounds

As a primary allylic alcohol, 3-(2,4-dimethoxyphenyl)prop-2-en-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org The oxidation to 3-(2,4-dimethoxyphenyl)prop-2-enal (B8303769) (2,4-dimethoxycinnamaldehyde) is a common transformation. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. youtube.com

Selective oxidation of the allylic alcohol can be achieved using various catalytic systems. For instance, the oxidation of the closely related cinnamyl alcohol to cinnamaldehyde (B126680) has been successfully carried out using catalysts like silver-cobalt nanoparticles supported on functionalized carbon nanotubes with molecular oxygen as the oxidant. mdpi.com Such methods often offer high selectivity and conversion rates under relatively mild conditions. mdpi.com The reaction proceeds by removing a hydrogen atom from the hydroxyl group and another from the carbon atom to which it is attached, forming the carbon-oxygen double bond of the aldehyde. libretexts.org

Table 1: Oxidation of Allylic Alcohols to Aldehydes
Starting MaterialReagent/CatalystProductConditionsReference
Cinnamyl AlcoholAg-Co/S, O₂CinnamaldehydeEthanol (B145695), 75 °C, 80 min mdpi.com
Primary AlcoholAcidified K₂Cr₂O₇AldehydeDistillation during reaction chemguide.co.uklibretexts.org
Primary AlcoholPyridinium chlorochromate (PCC)AldehydeMild conditions youtube.com

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification.

Etherification is commonly achieved through reactions like the Williamson ether synthesis. This method involves two steps: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, this alkoxide displaces a halide from an organohalide (e.g., methyl iodide) in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com This synthesis is highly versatile for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process, and the equilibrium is typically driven towards the ester product by removing water or using an excess of one reactant. masterorganicchemistry.com Alternatively, for a faster and often irreversible reaction, an acid anhydride (B1165640) can be used instead of a carboxylic acid. chemguide.co.ukresearchgate.netlibretexts.org This reaction is often catalyzed by a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgorganic-chemistry.org

Table 2: Etherification and Esterification of Alcohols
Reaction TypeReagentsMechanismKey FeaturesReference
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)SN2Works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (H⁺)Acid-catalyzed nucleophilic acyl substitutionReversible equilibrium reaction. chemguide.co.ukmasterorganicchemistry.com
Acylation with Acid AnhydrideAcid Anhydride ((RCO)₂O), Base Catalyst (e.g., Pyridine)Nucleophilic acyl substitutionGenerally faster and irreversible compared to Fischer esterification. researchgate.netorganic-chemistry.org

Nucleophilic Substitution Reactions at the Allylic Position

The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is difficult. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. This can be achieved by protonating the alcohol with a strong acid like HBr or HCl. libretexts.org Protonation forms an oxonium ion, and the good leaving group (water) can be displaced by a halide ion. libretexts.org For primary allylic alcohols, this conversion to an alkyl halide typically proceeds via an SN2 mechanism. chemistrysteps.com

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. These activated intermediates can then readily undergo SN2 reactions with a wide range of nucleophiles. chemistrysteps.com Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, where the alcohol is activated in situ using reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) before reacting with a nucleophile. nih.govresearchgate.netchemrxiv.org

Reactions Involving the Carbon-Carbon Double Bond

The π-bond of the alkene moiety is a region of high electron density, making it susceptible to reactions with electrophiles and a site for hydrogenation.

Hydrogenation and Reduction to Saturated Analogs

The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation, yielding the saturated analog, 3-(2,4-dimethoxyphenyl)propan-1-ol. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). purdue.edu

A significant challenge in the hydrogenation of α,β-unsaturated alcohols is achieving selectivity. The C=C bond is generally more susceptible to hydrogenation than the allylic alcohol function. thalesnano.com However, under more forceful conditions, the hydroxyl group could also undergo hydrogenolysis. The selective reduction of the C=C bond in conjugated systems can also be achieved using transfer hydrogenation with reagents like hydrazine (B178648) in ethanol, which can be effective for a wide variety of substituted alkenes. researchgate.net In the context of related α,β-unsaturated aldehydes like cinnamaldehyde, extensive research has focused on selectively hydrogenating the C=O bond to produce the unsaturated alcohol, which is thermodynamically less favorable than reducing the C=C bond. thalesnano.commdpi.comnih.gov For the reduction of the alcohol, the primary goal is the selective saturation of the C=C bond while preserving the -OH group.

Table 3: Methods for C=C Double Bond Reduction
MethodReagentsTypical SubstrateKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C or PtO₂Alkenes, AlkynesCommonly used for full saturation. purdue.edu
Transfer HydrogenationHydrazine, EthanolSubstituted AlkenesOffers a metal-free alternative for selective reduction. researchgate.net
Chemoselective ReductionHantzsch Esters, WaterConjugated AlkenesGreen protocol for reducing alkenes with electron-withdrawing groups. rsc.org

Electrophilic Addition Reactions

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. savemyexams.com In these reactions, the π bond acts as a nucleophile, attacking an electrophile. libretexts.org

A classic example is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite side, resulting in an anti-addition product (a vicinal dihalide). libretexts.orgyoutube.com

Similarly, hydrogen halides (HX, e.g., HBr, HCl) can add across the double bond. libretexts.org This reaction is initiated by the protonation of the double bond by the acid, which forms a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The subsequent attack by the halide ion yields the alkyl halide. The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. savemyexams.commasterorganicchemistry.com

Table 4: Electrophilic Addition Reactions of Alkenes
ReactionElectrophileIntermediateStereo/RegiochemistryReference
HalogenationBr₂, Cl₂Cyclic Halonium IonAnti-addition libretexts.orgyoutube.com
HydrohalogenationHBr, HClCarbocationMarkovnikov's Rule savemyexams.commasterorganicchemistry.com

Cycloaddition Chemistry

The alkene functionality within the prop-2-en-1-ol side chain of this compound presents a site for potential cycloaddition reactions. In these reactions, the double bond can participate as a 2π-electron component, reacting with other π-systems to form new cyclic structures. The reactivity of this alkene is significantly influenced by the electronic properties of the attached 2,4-dimethoxyphenyl group. The two methoxy (B1213986) groups on the aromatic ring are strong electron-donating groups, which increase the electron density of the alkene through conjugation. This electronic enrichment defines the molecule's role in the two primary classes of pericyclic cycloaddition reactions: the Diels-Alder reaction and 1,3-dipolar cycloadditions. wikipedia.orgnumberanalytics.com

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com The rate of this reaction is generally enhanced when the dienophile possesses electron-withdrawing groups, making it electron-poor. organic-chemistry.org Since the alkene in this compound is electron-rich, it would be expected to be a relatively poor dienophile in a normal-demand Diels-Alder reaction with an electron-rich diene. However, its reactivity would be significantly enhanced in an inverse-electron-demand Diels-Alder reaction, where it would react readily with an electron-poor diene. wikipedia.org

The molecule's electron-rich alkene can also function as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves a 1,3-dipole reacting with a π-system to form a five-membered heterocyclic ring. organic-chemistry.orgmdpi.com The specific reactivity in these cycloadditions is determined by the relative energies of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. wikipedia.org Given the high energy of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene, it would react most effectively with 1,3-dipoles that have a low-lying Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

Reactivity of the Dimethoxyphenyl Aromatic Ring

Electrophilic Aromatic Substitution:

The 2,4-dimethoxyphenyl ring of the title compound is highly activated towards electrophilic aromatic substitution (SEAr). The two methoxy substituents are strong activating groups that donate electron density to the aromatic ring through resonance, making it highly nucleophilic. libretexts.org These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

In the case of the 2,4-dimethoxyphenyl system, the directing effects of the two methoxy groups are cooperative.

The methoxy group at C2 directs electrophiles to the C3 (ortho) and C5 (para) positions.

The methoxy group at C4 directs electrophiles to the C3 (ortho) and C5 (ortho) positions.

Both groups strongly activate the C3 and C5 positions. The C6 position is activated by the C2-methoxy group (para) and the C1-propenol substituent. However, the combined activating effect of two methoxy groups makes the C3 and C5 positions the most electron-rich and, therefore, the most probable sites of electrophilic attack. The position between the two methoxy groups (C3) is often a highly favored site for substitution in 1,3-dialkoxybenzene systems, though steric hindrance can play a role. chegg.comchegg.com The C5 position is also highly activated. Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to yield predominantly a mixture of 3- and 5-substituted products.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄3-(3-Nitro-2,4-dimethoxyphenyl)prop-2-en-1-ol and 3-(5-Nitro-2,4-dimethoxyphenyl)prop-2-en-1-ol
BrominationBr₂ / FeBr₃3-(3-Bromo-2,4-dimethoxyphenyl)prop-2-en-1-ol and 3-(5-Bromo-2,4-dimethoxyphenyl)prop-2-en-1-ol
Friedel-Crafts AcylationRCOCl / AlCl₃3-(3-Acyl-2,4-dimethoxyphenyl)prop-2-en-1-ol and 3-(5-Acyl-2,4-dimethoxyphenyl)prop-2-en-1-ol

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution (SNAr) on the dimethoxyphenyl ring of this compound is generally considered unfeasible under standard conditions. SNAr reactions typically require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). libretexts.org The 2,4-dimethoxyphenyl ring is inherently electron-rich due to the methoxy substituents and lacks both a suitable leaving group and the necessary electron-withdrawing activators. youtube.com Consequently, it is not susceptible to attack by nucleophiles through the common addition-elimination SNAr mechanism.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to an adjacent ortho position. baranlab.org Methoxy groups are effective DMGs. wikipedia.org

In this compound, both methoxy groups can direct the lithiation. The analysis of directing vectors is as follows:

The C2-methoxy group directs metalation to the C3 position.

The C4-methoxy group directs metalation to the C3 and C5 positions.

The C3 position is ortho to both methoxy groups. This allows for a cooperative or synergistic effect, where both groups can coordinate the lithium reagent, significantly increasing the acidity of the C3 proton. baranlab.org Therefore, treatment of this compound with a strong base like n-butyllithium (n-BuLi), typically in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is expected to result in highly regioselective deprotonation at the C3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents specifically at this position.

SubstituentPositionDirecting EffectPredicted Site of Metalation
-CH=CHCH₂OHC1Weakly directing (to C6)C3 (strongly favored)
-OCH₃C2Strongly ortho-directing (to C3)
-OCH₃C4Strongly ortho-directing (to C3, C5)

Acid-Catalyzed Reactions and Rearrangements of Aryl-Prop-2-en-1-ols

Under acidic conditions, this compound is susceptible to dehydration. The reaction proceeds via an E1 elimination mechanism. The first step involves the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). Subsequent departure of a water molecule generates a resonance-stabilized carbocation.

The stability of this carbocation is a key factor in the facility of the reaction. The positive charge is delocalized over the allylic system and, crucially, onto the highly activated 2,4-dimethoxyphenyl ring. The strong electron-donating methoxy groups at the ortho and para positions provide significant resonance stabilization to the benzylic carbocation, lowering the activation energy for its formation. In the final step, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a new π-bond and yielding an extended conjugated system, specifically 3-aryl-1,3-butadiene derivative.

The highly stabilized allylic/benzylic carbocation intermediate formed during acid-catalyzed dehydration is also a focal point for potential molecular rearrangements. While rearrangements like 1,2-hydride or 1,2-aryl shifts are common for carbocations, they are less likely in this specific case because the initial carbocation is already exceptionally stable due to delocalization into the electron-rich aromatic ring.

A more plausible rearrangement pathway for this substrate is an allylic rearrangement. If the reaction is performed in the presence of a nucleophile (e.g., water), the nucleophile could attack the carbocation intermediate. Since the positive charge is delocalized across C1 and C3 of the propenyl chain, nucleophilic attack can occur at either position. Attack at C1 would regenerate the starting material, while attack at C3 would lead to the formation of a rearranged isomeric alcohol, 1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol. The ratio of products would depend on the relative kinetic and thermodynamic stabilities.

It is important to distinguish these potential pathways from other named acid-catalyzed reactions. For instance, the Meyer-Schuster rearrangement involves the conversion of propargyl (alkynyl) alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.org This mechanism is not applicable to this compound, which is an allylic, not a propargylic, alcohol. The reactivity of this aryl-prop-2-en-1-ol under acidic conditions is dominated by the stability of the aryl-stabilized allylic cation, leading primarily to dehydration or potential allylic substitution. nih.govnih.gov

Mechanistic Studies of Key Transformations

Mechanistic studies of key transformations involving compounds structurally similar to this compound, such as oxidation and other conversions of the allylic alcohol group, provide a framework for understanding its reaction pathways, transition states, and the influence of reaction conditions.

The elucidation of reaction pathways for allylic alcohols often involves identifying key intermediates and the sequence of bond-forming and bond-breaking events. For instance, in the enzymatic oxidation of the related compound 1-(3',4'-dimethoxyphenyl)propene (DMPP) by Lignin (B12514952) peroxidase (LiP), the reaction proceeds through a series of well-defined steps. stackexchange.commdpi.com This process, which converts the propenyl side chain into a carbonyl group, offers a model for the potential oxidative transformation of this compound.

The pathway for DMPP oxidation involves the initial formation of a cation radical species. stackexchange.commdpi.com This is followed by the addition of water and molecular oxygen to form a hydroperoxy intermediate. stackexchange.commdpi.com Subsequent elimination of a peroxyl radical leads to an enol, which then tautomerizes to a ketone. stackexchange.commdpi.com A further proton abstraction and reaction with molecular oxygen result in a hydroperoxy ketone, which ultimately undergoes deacetylation to yield the final aldehyde product. stackexchange.commdpi.com This multi-step mechanism, involving radical species, addition-elimination sequences, and tautomerization, highlights the complexity of such transformations. stackexchange.commdpi.com

Table 1: Proposed Intermediates in the Oxidation of a DMPP Analogue This table is based on the reaction pathway of 1-(3',4'-Dimethoxyphenyl)propene (DMPP) and serves as an illustrative model for the potential oxidation of this compound.

StepIntermediateDescription
1Cation RadicalInitial one-electron oxidation of the aromatic ring.
2Hydroperoxy alcoholAddition of water and molecular oxygen.
3EnolElimination of a peroxyl radical.
4KetoneKeto-enol tautomerization.
5Hydroperoxy ketoneFurther oxidation at the benzylic position.
6Final Aldehyde ProductCleavage of the side chain.

Data compiled from studies on the enzymatic oxidation of 1-(3',4'-Dimethoxyphenyl)propene. stackexchange.commdpi.com

The geometry of these transition states reveals the specific atomic rearrangements occurring during the reaction. For example, the formation of new bonds and the breaking of existing ones are characterized by specific bond lengths and angles in the transition state structure. mdpi.com Understanding these transition states is key to predicting the feasibility and kinetics of a reaction. While specific transition state calculations for this compound are not available, the principles derived from the DMPP study suggest that any transformation would proceed through a series of high-energy intermediates with well-defined geometries. mdpi.com

The choice of catalysts and solvents plays a critical role in directing the selectivity of chemical reactions involving allylic alcohols. rsc.orgnih.gov Catalysts can lower the activation energy of a specific reaction pathway, thereby favoring the formation of a particular product. For instance, in the oxidation of allylic alcohols, different catalysts can lead to the formation of aldehydes, ketones, or carboxylic acids. rsc.org

Solvents can influence reaction rates and selectivity through various interactions with the reactants, catalysts, and transition states. rsc.org Polar solvents, for example, can stabilize charged intermediates and transition states, which can alter the reaction pathway. In some catalytic systems, the solvent can directly interact with the catalyst, modifying its activity and selectivity. rsc.org The choice between aprotic polar solvents like acetonitrile (B52724) and apolar solvents like toluene (B28343) has been shown to significantly affect reaction kinetics in certain oxidation reactions. nih.gov For transformations of this compound, the selection of an appropriate catalyst and solvent system would be crucial for achieving high yield and selectivity for a desired product.

Table 2: General Influence of Reaction Conditions on Allylic Alcohol Oxidation This table provides a general overview of how catalysts and solvents can influence the oxidation of allylic alcohols, which is applicable to this compound.

ConditionEffect on ReactionExample
Catalyst Determines the type of transformation and can enhance reaction rates.Platinum black can catalyze the oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds using H₂O₂. rsc.org
Solvent Polarity Can influence reaction kinetics by stabilizing or destabilizing intermediates and transition states.Acetonitrile (polar aprotic) can hinder the reaction rate in some olefin oxidations compared to toluene (apolar). nih.gov
Co-oxidant Can be essential for the catalytic cycle and can influence product yield.In some oxidations, tert-butyl hydroperoxide (t-BuOOH) has been shown to be an effective co-oxidant.

This data is generalized from studies on the oxidation of various allylic alcohols. rsc.orgnih.gov

Advanced Spectroscopic Data for this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases did not yield the specific experimental data required for a detailed analysis of this compound, also known as 2,4-dimethoxycinnamyl alcohol. While extensive information exists for structurally related chalcones—compounds featuring a carbonyl group (C=O) instead of the alcohol's hydroxyl group (OH)—this data is not scientifically transferable due to the significant influence of the functional group on spectroscopic output.

The substitution of a carbonyl with a hydroxyl group fundamentally alters the electronic environment of the molecule. This change would lead to substantial differences in key analytical data, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons, particularly those on the prop-2-en-1-ol chain, would differ significantly. The signals for the proton on the alcohol-bearing carbon (C1) and the attached hydroxyl proton would be characteristic, and absent in the corresponding chalcone (B49325).

Vibrational Spectroscopy (FT-IR & Raman): The spectra for the alcohol would be defined by a broad O-H stretching band, typically around 3200-3600 cm⁻¹, and C-O stretching vibrations. Conversely, the defining feature of the chalcone's spectrum, a strong C=O stretching absorption around 1650 cm⁻¹, would be absent in the alcohol.

Numerous search attempts were made to locate synthesis and characterization reports for this compound, which would typically contain the necessary ¹H NMR, ¹³C NMR, FT-IR, and other spectroscopic data. The search results consistently returned information for compounds such as (E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one or other chalcone derivatives. Data was also found for isomeric compounds like 3,4-dimethoxycinnamyl alcohol, but not for the specified 2,4-dimethoxy isomer.

Due to the absence of specific, experimentally verified data for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline, including detailed data tables and research findings. Constructing such an article would require speculation and the use of inappropriate data from related but distinct molecules, compromising the scientific integrity and accuracy of the content.

Further experimental research and publication of the characterization data for this compound are necessary before a detailed spectroscopic analysis can be compiled.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 2,4 Dimethoxyphenyl Prop 2 En 1 Ol

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information regarding the conjugated systems within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly sensitive to conjugated π-systems. The structure of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol contains a substituted styrene (B11656) chromophore, which is expected to result in strong UV absorbance.

The key chromophore is the cinnamyl system (the phenyl ring conjugated with the prop-2-en-1-ol side chain). The presence of two electron-donating methoxy (B1213986) groups (-OCH₃) on the phenyl ring acts as auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted cinnamyl alcohol. spkx.net.cn Typically, compounds with this extended conjugation exhibit strong absorption bands corresponding to π → π* transitions. Based on analogous structures, the primary absorption maximum for this compound in a non-polar solvent would be anticipated in the 280-330 nm range. The exact λmax and molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Various ionization techniques can be applied to analyze this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound (molecular formula C₁₁H₁₄O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precision is crucial for confirming the identity of a synthesized compound. The expected exact masses for various ions of the compound are calculated to four or more decimal places.

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺˙C₁₁H₁₄O₃194.09430
[M+H]⁺C₁₁H₁₅O₃⁺195.10157
[M+Na]⁺C₁₁H₁₄NaO₃⁺217.08352

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar molecules, making it an appropriate method for analyzing this compound. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase.

For this alcohol, analysis in positive ion mode would be expected to yield prominent signals for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The relative intensity of these adducts can be influenced by the solvent system and the presence of trace amounts of acid or sodium salts. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion could be performed to induce fragmentation. A characteristic fragmentation pathway for cinnamyl alcohols involves the loss of a water molecule (H₂O, 18.01 Da), which would result in a significant fragment ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, but it is typically reserved for the analysis of large, non-volatile biomolecules like proteins and polymers. For a small molecule such as this compound (MW = 194.23 g/mol ), MALDI-MS is not a conventional choice for routine characterization, as the low mass region of a MALDI spectrum is often obscured by matrix-related signals. However, MALDI could be applicable in specialized research contexts, such as tissue imaging (MSI) to map the spatial distribution of the compound or its metabolites, or for analyzing samples that are difficult to ionize by ESI.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as (E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one derivatives, provides significant insight into the expected molecular conformation. researchgate.netnih.govnih.gov It is anticipated that the molecule would adopt an E (trans) configuration about the C=C double bond, as this is the more sterically favorable arrangement. The dimethoxyphenyl ring and the propenol side chain would likely be nearly coplanar to maximize π-system conjugation.

In the solid state, the hydroxyl (-OH) group is expected to be a key participant in intermolecular hydrogen bonding, potentially forming chains or networks that stabilize the crystal lattice. The specific packing arrangement would be influenced by these hydrogen bonds as well as weaker C-H···O and π-π stacking interactions. A complete crystallographic analysis would yield a detailed data set, as illustrated by the example data for a structurally analogous chalcone (B49325) in the table below.

Table 2. Illustrative Crystallographic Data for an Analogous Compound, (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. researchgate.netnih.gov
ParameterValue
Chemical FormulaC₂₁H₁₈O₄
Formula Weight334.35
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.1148 (9)
b (Å)14.7489 (9)
c (Å)15.5929 (10)
β (°)92.804 (4)
Volume (ų)3242.2 (4)
Z8
Temperature (K)147

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic organic chemistry for separating, identifying, and purifying components of a mixture. For this compound, several chromatographic methods are routinely used to ensure high purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. osti.gov Its high resolution and sensitivity make it ideal for detecting even trace impurities.

Methodology and Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenylpropanoids. osti.gov In this setup, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, a gradient elution is often employed, starting with a higher proportion of a weak solvent (like water, often with an acid modifier like acetic or formic acid) and gradually increasing the concentration of a stronger organic solvent (such as acetonitrile (B52724) or methanol). This ensures the efficient elution of compounds with varying polarities.

Detection is typically achieved using a UV-Vis detector, as the aromatic rings and the conjugated double bond in the molecule provide strong chromophores. A photodiode array (PDA) detector can be particularly useful, providing UV spectra for each peak, which aids in peak identification and purity assessment. The purity of the main peak can be evaluated by integrating its area and comparing it to the total area of all detected peaks.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Rt 12-15 minutes (approximate)
This interactive table presents typical HPLC conditions for the analysis of a phenylpropanoid like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for volatile and thermally stable compounds. mdpi.com For a compound like this compound, which contains a polar hydroxyl group, derivatization is often required to increase its volatility and thermal stability.

Methodology and Findings: Prior to analysis, the hydroxyl group of the alcohol is typically converted to a less polar, more volatile silyl (B83357) ether, for instance, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar stationary phase (like 5% phenyl polysiloxane), separates compounds based on their boiling points and interactions with the phase.

As components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification of the compound and any impurities. nih.gov This technique is highly effective for identifying side-products or residual starting materials from the synthesis. researchgate.net

ParameterValue
Derivatization Trimethylsilylation (e.g., with BSTFA)
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow ~1 mL/min
Oven Program 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z
This interactive table outlines a representative GC-MS method for the analysis of derivatized this compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography purification. wikipedia.orgchemistryhall.com

Methodology and Findings: For this compound, TLC is typically performed on plates coated with silica (B1680970) gel, a polar stationary phase. wikipedia.org A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). Common mobile phases for compounds of intermediate polarity include mixtures of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). researchgate.net

As the solvent moves up the plate via capillary action, it carries the components of the mixture with it at different rates. wikipedia.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have stronger interactions with the silica and move shorter distances. The separation can be visualized under UV light (due to the compound's UV absorbance) or by using a chemical stain (e.g., potassium permanganate (B83412) or vanillin), which reacts with the compounds to produce colored spots. chemistryhall.com By comparing the spot from the reaction mixture to spots of the starting materials, the progress of the reaction can be easily tracked. rsc.org A pure sample should ideally show a single spot. wikipedia.org

ParameterValue
Stationary Phase Silica gel 60 F254 on aluminum sheets
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm), Potassium Permanganate stain
Expected Rf 0.3-0.4 (approximate)
This interactive table summarizes typical TLC conditions for analyzing this compound.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ (in the reaction vessel) spectroscopic monitoring provides real-time data on the conversion of reactants to products, offering significant advantages for understanding reaction kinetics and optimizing process parameters. nih.gov Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for this purpose. jascoinc.com

Methodology and Findings: For a reaction producing this compound, for example, via the reduction of 3-(2,4-dimethoxyphenyl)cinnamaldehyde, an in-situ FTIR or Raman probe can be inserted directly into the reaction mixture. These probes measure the vibrational spectra of the mixture continuously over time.

FTIR Spectroscopy: This technique is sensitive to changes in dipole moments. The progress of the reduction could be monitored by observing the disappearance of the strong aldehyde carbonyl (C=O) stretching band (typically around 1670-1690 cm⁻¹) of the starting material and the simultaneous appearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the alcohol product.

Raman Spectroscopy: This technique is sensitive to changes in polarizability and is particularly effective for monitoring C=C bonds. The conjugated C=C stretching vibration in both the reactant and product would be observable. While less direct for monitoring the reduction itself compared to FTIR, it can provide complementary information about the integrity of the molecule's carbon skeleton during the reaction.

By plotting the intensity of characteristic reactant and product peaks over time, a reaction profile can be generated. This data allows for the precise determination of reaction endpoints, the identification of any reaction intermediates, and the calculation of reaction kinetics, leading to improved process control and efficiency. nih.gov

TechniqueMonitored Vibration (Reactant: Aldehyde)Monitored Vibration (Product: Alcohol)
FTIR Decrease in C=O stretch (~1680 cm⁻¹)Increase in O-H stretch (~3400 cm⁻¹)
Raman Decrease in C=O stretch (~1680 cm⁻¹)Changes in the C=C stretch region
This interactive table highlights key vibrational bands that can be monitored in-situ to track the synthesis of this compound from its corresponding aldehyde.

Theoretical and Computational Studies of 3 2,4 Dimethoxyphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. In a typical study of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol, DFT would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry.

This process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total energy of the system. A common approach would involve the B3LYP functional combined with a basis set like 6-311++G(d,p). The B3LYP functional is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation, providing reliable results for many organic molecules. The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distributions, which are crucial for accurately modeling systems with lone pairs and pi bonds.

Once the geometry is optimized, DFT is used to calculate a host of electronic properties, including molecular orbital energies, electron density distribution, and the molecular electrostatic potential.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods could provide further insight. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data. While highly accurate, especially Coupled Cluster methods, they are computationally very demanding and typically reserved for smaller molecules or for benchmarking results from less expensive methods like DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 are much faster than DFT or ab initio methods but are generally less accurate. They could be used for preliminary, large-scale conformational searches before refining the results with more robust methods.

Molecular Geometry and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are dictated by its three-dimensional shape and the accessibility of different conformations.

Potential Energy Surface (PES) Scans

To explore the conformational landscape, researchers would perform Potential Energy Surface (PES) scans. This involves systematically changing specific dihedral angles (the angles that define the rotation around single bonds) and calculating the molecule's energy at each step. For this compound, key dihedral angles would include the rotation around the C(aryl)-C(propene) bond, the C-C single bonds within the propenol side chain, and the C-O bond of the alcohol.

The resulting PES plot shows energy as a function of these rotations, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

Torsional and Rotational Barriers

From the PES, the energy differences between the minima and maxima can be calculated. These values represent the rotational barriers, or the energy required to twist the molecule from one stable conformation to another. High barriers indicate restricted rotation and a more rigid structure, while low barriers suggest greater flexibility. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

A hypothetical data table for rotational barriers might look like this:

Rotational BondDihedral Angle(s)Energy Barrier (kcal/mol)
C(aryl)-C(propene)C2-C1-C7-C8Data not available
C(propene)-C(alcohol)C7-C8-C9-OData not available

Electronic Structure and Frontier Molecular Orbitals

The electronic structure governs a molecule's reactivity. The most important orbitals for understanding chemical reactions are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive.

For this compound, the HOMO would likely be distributed across the electron-rich dimethoxy-substituted phenyl ring and the propene double bond. The LUMO would also likely have significant density on the propenyl system. DFT calculations would provide precise energies for these orbitals and visualize their shapes and locations on the molecule.

A summary of FMO data would typically be presented in a table:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Without dedicated computational studies on this compound, these values remain undetermined.

HOMO-LUMO Energy Gap and Molecular Orbital Contributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is typically expected to be localized over the electron-rich dimethoxyphenyl ring and the π-system of the propenol side chain. The LUMO would also be expected to be distributed over the π-conjugated system. A detailed analysis, which would require a specific computational study, would delineate the precise percentage contributions of atomic orbitals to these frontier orbitals. Without such a study, specific energy values for EHOMO, ELUMO, and the energy gap cannot be provided.

Table 1: Frontier Molecular Orbital Energies (Hypothetical Data)

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Charge Distribution and Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, it would be anticipated that the most negative potential would be concentrated around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups due to the high electronegativity of oxygen. The aromatic ring and the double bond would also represent regions of significant electron density. The hydrogen atom of the hydroxyl group would be expected to show a region of positive potential. A precise mapping and analysis of these surfaces require a dedicated computational investigation, which is not currently published.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Frequency Calculations (FT-IR, Raman)

Theoretical calculations, typically using DFT methods, can compute the vibrational frequencies of a molecule. These calculated frequencies, when scaled appropriately, show good agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. The analysis involves assigning specific vibrational modes (e.g., stretching, bending, and torsional) to the calculated frequencies.

Key vibrational modes for this compound would include the O-H stretching of the alcohol, C-H stretching of the aromatic ring and vinyl group, C=C stretching of the double bond, and C-O stretching of the methoxy and alcohol groups. A computational study would provide a detailed table of these frequencies and their corresponding assignments, but such data is not available.

Table 2: Predicted Vibrational Frequencies (Hypothetical Data)

Vibrational Mode Calculated Wavenumber (cm-1)
O-H stretch Data not available
Aromatic C-H stretch Data not available
C=C stretch Data not available
Asymmetric C-O-C stretch (methoxy) Data not available
Symmetric C-O-C stretch (methoxy) Data not available

Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system of the phenyl ring and the propenol side chain. The presence of oxygen atoms with lone pairs also allows for n → π* transitions. Specific calculated values for λmax and the assignments of these transitions are contingent on a computational study that has not been performed or published.

Table 3: Predicted Electronic Transitions (Hypothetical Data)

λmax (nm) Oscillator Strength (f) Major Contribution Transition Type

NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). These predictions for 1H and 13C nuclei are valuable for assigning peaks in experimental NMR spectra.

A GIAO calculation for this compound would predict the chemical shifts for the aromatic protons, the vinyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the methoxy protons. Similarly, it would predict the shifts for all carbon atoms in the molecule. This detailed computational data is not available in the existing literature.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (Hypothetical Data)

Atom Predicted Chemical Shift (ppm)
Aromatic Protons Data not available
Vinyl Protons Data not available
Methylene Protons (-CH2OH) Data not available
Methoxy Protons (-OCH3) Data not available
Aromatic Carbons Data not available
Vinyl Carbons Data not available
Methylene Carbon (-CH2OH) Data not available

Chemical Reactivity Descriptors

Global chemical reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). They provide a quantitative framework for understanding the stability and reactivity of a molecule. As the foundational HOMO and LUMO energy values have not been computationally determined for this compound, these reactivity descriptors cannot be calculated.

Table 5: Global Chemical Reactivity Descriptors (Hypothetical Data)

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I+A)/2 Data not available
Chemical Hardness (η) (I-A)/2 Data not available
Chemical Softness (S) 1/(2η) Data not available

Fukui Functions and Dual Descriptors

Fukui functions are central to Conceptual DFT and are used to describe the sensitivity of the electron density of a system to a change in the number of electrons. In essence, they identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Fukui function for nucleophilic attack (f+) : Indicates the sites where an additional electron is most likely to reside, highlighting electrophilic centers.

Fukui function for electrophilic attack (f-) : Shows the sites from which an electron is most easily removed, indicating nucleophilic centers.

Fukui function for radical attack (f0) : Averages the characteristics of f+ and f-, predicting sites prone to radical reactions.

The dual descriptor (Δf) provides a more precise picture by simultaneously considering both electron-donating and electron-accepting capabilities. A positive value of the dual descriptor indicates a site is electrophilic, while a negative value signifies a nucleophilic site.

For a molecule like this compound, computational studies on analogous structures, such as chalcones, suggest that the α,β-unsaturated system and the oxygen atoms of the methoxy and hydroxyl groups are key sites for reactivity. ufc.br The carbon atoms of the propenol chain (Cα and Cβ) and the oxygen atoms would be expected to have significant Fukui function values, making them critical for chemical transformations.

Global and Local Reactivity Indices

Global Reactivity Indices describe the molecule as a whole:

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO)/2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ), it indicates the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge from the environment, calculated as ω = μ²/2η.

Local Reactivity Indices , such as local softness (sk) and the local electrophilicity (ωk) and nucleophilicity (Nk) indices, are derived by combining the global indices with the Fukui functions to pinpoint the reactivity of specific atomic sites. rsc.orgresearchgate.net

Computational studies on similar chalcone (B49325) derivatives provide insight into the expected values for these properties. researchgate.net For instance, the HOMO-LUMO energy gap is a critical parameter, with lower values suggesting higher reactivity and potential for bioactivity.

Table 1: Representative Global Reactivity Descriptors for a Structurally Similar Chalcone (Note: Data is illustrative, based on calculations for analogous compounds like (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in different solvents and may not represent the exact values for this compound)

ParameterValue in WaterValue in DMSOValue in Acetonitrile (B52724)
HOMO Energy (eV)-5.732-5.735-5.738
LUMO Energy (eV)-1.985-1.985-1.985
Energy Gap (ΔE)3.7473.7503.753
Chemical Hardness (η)1.8731.8751.876
Electronegativity (χ)3.8583.8603.861
Electrophilicity (ω)3.9683.9723.975

Investigation of Non-Linear Optical (NLO) Properties (as a structural motif or precursor)

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, such as optical switching and frequency conversion. The structural motif of this compound, featuring a substituted benzene (B151609) ring connected to a propenol chain, contains the necessary electronic features—a π-bridge connecting donor (methoxy groups) and acceptor parts of the molecule—that are prerequisites for NLO activity. Chalcones and related compounds with dimethoxy substitutions are frequently investigated for these properties. researchgate.net

Calculation of Dipole Moments, Polarizability, and Hyperpolarizability

Computational chemistry is a key tool for predicting the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net

Polarizability (α) : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β) : Quantifies the second-order NLO response. High β values are indicative of a strong NLO effect.

DFT calculations are commonly employed to compute these parameters. Studies on related chalcones and other organic molecules show that the presence of electron-donating groups (like -OCH₃) and electron-withdrawing groups connected by a π-conjugated system enhances the molecular hyperpolarizability. The values of these properties are often found to increase when moving from the gas phase to polar solvents, indicating a significant solvent effect. distantreader.org

Table 2: Example Calculated NLO Properties for a Related Organic Molecule (Note: This table presents illustrative data from a computational study on 2-methylimidazole (B133640) to demonstrate the type of values obtained. The values for this compound would require specific calculation.) distantreader.org

PropertyGas PhaseChloroformn-OctanolDMSOWater
Dipole Moment (μ) in Debye3.64.64.85.05.1
Polarizability (α) in a.u.53.660.160.961.661.9
Hyperpolarizability (β) in a.u.25.534.636.337.838.3

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows for a detailed exploration of chemical reaction mechanisms at the molecular level. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides fundamental insights into reaction feasibility, kinetics, and selectivity.

A study on the reaction mechanism of a structurally similar compound, 1-(3′,4′-dimethoxyphenyl)propene (DMPP), illustrates the power of this approach. mdpi.comnih.govresearchgate.net Researchers used DFT to model the complex, multi-step enzymatic and non-enzymatic reactions involved in its oxidation to veratraldehyde. mdpi.comnih.gov

Transition State Characterization

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between a reactant and a product. It represents the energy barrier that must be overcome for the reaction to occur. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. mdpi.com This is confirmed by frequency calculations, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.comresearchgate.net

In the study of DMPP oxidation, four distinct transition states were located and characterized for the non-enzymatic steps, which included processes like radical formation, proton transfer, and elimination reactions. mdpi.comnih.gov

Role of 3 2,4 Dimethoxyphenyl Prop 2 En 1 Ol As a Synthetic Intermediate and Its Derivatives in Material Science Contexts

Precursor in the Synthesis of Complex Organic Frameworks

The utility of 3-(2,4-dimethoxyphenyl)prop-2-en-1-ol as a synthetic precursor is intrinsically linked to its oxidized form, the corresponding chalcone (B49325). The interconversion between the cinnamyl alcohol and the chalcone (an enone) allows access to distinct but complementary reaction pathways, making it a pivotal building block for elaborate organic structures.

The carbon-carbon double bond in the propenol chain, particularly when oxidized to the enone system of a chalcone, is susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of substituted propanones through conjugate addition reactions, such as the aza-Michael reaction. In this process, a nitrogen-based nucleophile adds across the double bond of the chalcone, leading to the formation of a β-aminocarbonyl derivative. This transformation is a highly atom-efficient method for producing complex propanone structures. tandfonline.com

For instance, chalcones derived from substituted benzaldehydes can react with N-heterocycles to yield β-heteroarylated carbonyl compounds, which are valuable precursors for bioactive molecules. tandfonline.com A related transformation involves the conversion of a propenol to a propanone via keto-enol tautomerism, demonstrating the chemical accessibility of the saturated ketone from the unsaturated alcohol precursor. mdpi.com

The compound this compound is directly related to a class of compounds known as chalcones (1,3-diaryl-2-propen-1-ones) through oxidation. Conversely, the alcohol can be synthesized by the selective reduction of the carbonyl group of a chalcone. Chalcones themselves are pivotal intermediates in the biosynthesis of flavonoids and serve as precursors for a multitude of heterocyclic compounds. bohrium.comacs.orgnih.gov

The most common and reliable method for synthesizing the parent chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. researchgate.net Specifically, chalcones bearing the 2,4-dimethoxyphenyl moiety are synthesized using 2,4-dimethoxybenzaldehyde (B23906) as the starting aldehyde. nih.gov This reaction establishes the core α,β-unsaturated carbonyl system that is characteristic of chalcones. researchgate.net The accessibility of this compound from these chalcones makes it an important synthetic equivalent for this class of compounds.

Chalcone DerivativeAldehyde PrecursorKetone PrecursorReference
(E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one2,4-Dimethoxybenzaldehyde1-(3,4,5-Trimethoxyphenyl)ethanone nih.gov
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one2,4-Dimethoxybenzaldehyde1-(4-Aminophenyl)ethanone
4'-Hydroxy-2,4-dimethoxychalcone2,4-Dimethoxybenzaldehyde4-Hydroxyacetophenone

By serving as a direct precursor to chalcones, this compound is a foundational building block for a variety of heterocyclic compounds. The α,β-unsaturated carbonyl moiety of the chalcone is a versatile synthon that can participate in cyclocondensation reactions with various binucleophiles. nih.govnih.gov

A prominent example is the synthesis of pyrimidine (B1678525) derivatives. Chalcones react with guanidinium (B1211019) hydrochloride in the presence of a base to yield 2-amino-4,6-diarylpyrimidines. This reaction provides a straightforward route to highly substituted pyrimidine rings, which are core structures in many biologically active molecules and materials. bohrium.com The chalcone acts as a three-carbon component that condenses with the N-C-N fragment of guanidine (B92328) to form the six-membered heterocyclic ring.

While the pathway to isoquinoline (B145761) analogues is less direct, phenylpropanoid structures, such as cinnamyl alcohols and their derivatives, are fundamental precursors in established synthetic routes like the Bischler-Napieralski or Pictet-Spengler reactions, which typically involve the cyclization of an N-acyl-β-phenethylamine derivative.

The conjugated π-system of the corresponding chalcone derivative of this compound allows it to participate in cycloaddition reactions, which are powerful tools for constructing complex polycyclic frameworks. Specifically, chalcones can function as dienophiles in Diels-Alder reactions. acs.orgresearchgate.net In these [4+2] cycloadditions, the electron-deficient alkene of the chalcone reacts with an electron-rich diene to form a substituted cyclohexene (B86901) ring. acs.orgtandfonline.com

These cycloadducts serve as advanced intermediates that can be subjected to further transformations, such as dehydrogenation or aromatization, to yield polycyclic aromatic hydrocarbons (PAHs). While this is often a multi-step process, the initial Diels-Alder reaction provides a highly efficient method for assembling the core carbocyclic skeleton. acs.org Alternative strategies for synthesizing PAHs may involve the tandem cyclization of related propargylic alcohols, underscoring the utility of three-carbon synthons in building polycyclic systems. wvu.edu

Derivatization for Non-Biological Material Applications

The functional groups present in this compound—the hydroxyl group and the allylic double bond—make it an attractive monomer for incorporation into polymers for material science applications.

The this compound moiety can be integrated into polymer architectures through several distinct strategies, imparting unique properties to the resulting materials.

One major pathway involves the cinnamyl group itself. Cinnamyl moieties are well-known for their ability to undergo photocrosslinking. rsc.org Upon exposure to UV radiation, the double bonds of adjacent cinnamyl groups can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) rings. This process creates covalent cross-links between polymer chains, transforming a soluble or thermoplastic material into a robust and insoluble network without the need for a photoinitiator. rsc.org This property is highly valuable for producing photolithographic materials, coatings, and hydrogels. Cinnamyl alcohol derivatives, such as cinnamyl methacrylate, can be readily polymerized to create polymers with pendant cinnamyl groups ready for photocrosslinking. nih.govspecificpolymers.com

A second approach utilizes the terminal hydroxyl group. This alcohol functionality can participate in condensation polymerization reactions. For example, it can react with diacids or diacyl chlorides to form polyesters, incorporating the dimethoxyphenylpropene unit into the polymer backbone. researchgate.netgoogle.com

Finally, the molecule can be first oxidized to its corresponding chalcone, which can then be used to synthesize chalcone-based polymers. These materials have attracted interest for their thermal, mechanical, and non-linear optical (NLO) properties. bohrium.comresearchgate.net The chalcone unit can be incorporated as a pendant group attached to a polymer backbone, where the conjugated system contributes to the material's optical response. tandfonline.com

Functional Group UtilizedPolymerization/Modification MethodResulting Polymer Type / FeatureReference
Alkene (C=C) of Cinnamyl GroupUV-induced [2+2] CycloadditionPhotocrosslinked Polymer Network rsc.org
Hydroxyl (-OH) GroupCondensation with DiacidsPolyester Backbone researchgate.netgoogle.com
Alkene (C=C) after conversion to ChalconeDiels-Alder then ROMPPolymer with large pendant groups researchgate.net
Entire Chalcone Moiety (after oxidation)Incorporation as a pendant groupChalcone-based Side-Chain Polymer tandfonline.com
Ring-Opening Metathesis Polymerization

Design of Materials with Tunable Optical Properties (e.g., NLO materials from related chalcones)

The molecular structure of this compound serves as a valuable blueprint for the synthesis of advanced optical materials. By oxidizing the alcohol group to a carbonyl, the parent structure is converted into a chalcone precursor. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a major focus in the search for new nonlinear optical (NLO) materials. uomphysics.netijres.org These materials are crucial for technologies like optical computing and communication due to their ability to alter the properties of light. uomphysics.net

The efficacy of chalcone-based NLO materials stems from their molecular architecture, which typically features an electron donor group at one end and an electron acceptor group at the other, connected by a π-conjugated bridge. ijres.orgacrhem.org This "push-pull" system facilitates intramolecular charge transfer, leading to significant molecular hyperpolarizability and strong NLO effects. ijres.org

The 2,4-dimethoxyphenyl group, derived from the subject compound, acts as a potent electron-donating moiety. When this group is incorporated into a chalcone structure opposite an electron-accepting group, the resulting molecule can exhibit substantial second-order or third-order NLO properties. acrhem.orgrsc.org Researchers can systematically modify the structure of these chalcones to fine-tune their optical properties. For instance, the choice of the second aromatic ring and its substituents allows for precise control over the material's absorption spectra, fluorescence, and NLO coefficients. figshare.comnih.gov

Detailed research findings have demonstrated the potential of chalcones derived from dimethoxy-substituted phenyl rings. For example, 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC) was synthesized and grown as a single crystal, exhibiting a second harmonic generation (SHG) efficiency 15 times that of the standard reference material, urea. uomphysics.net Similarly, other studies have investigated the third-order nonlinear optical properties of related chalcones, measuring parameters like the nonlinear refractive index and nonlinear absorption coefficient, which are critical for applications in optical limiting. acrhem.org

Table 1: Nonlinear Optical (NLO) Properties of Selected Chalcone Derivatives

Compound NameSynthesis MethodKey NLO PropertyMeasured ValueReference
1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC)Claisen-Schmidt CondensationSecond Harmonic Generation (SHG) Efficiency15 times that of urea uomphysics.net
3,4-Dimethoxy-4'-methoxychalcone (DMMC)Claisen-Schmidt CondensationThird-order Susceptibility (χ⁽³⁾)6.7 x 10⁻¹² e.s.u. acrhem.org
(E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one (BRC)Slow EvaporationFirst-order Hyperpolarizability (β)High values qualify it for NLO devices acs.org
(E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP)Slow EvaporationFirst-order Hyperpolarizability (β)Greater than NPSP derivative rsc.org

Development of Advanced Synthetic Strategies Leveraging its Structure

The chemical framework of this compound is instrumental in the development of sophisticated synthetic methodologies aimed at producing complex molecules. The primary route to leverage this structure is through its conversion to the corresponding aldehyde, 2,4-dimethoxybenzaldehyde, or a related ketone. These intermediates are then employed in well-established yet powerful reactions.

The most prominent of these is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone. uomphysics.netacrhem.org This method is widely used for the synthesis of chalcones and offers a straightforward and efficient way to create the core α,β-unsaturated ketone structure. researchgate.net For example, 3,4-dimethoxybenzaldehyde (B141060) is reacted with 4'-methoxyacetophenone (B371526) in the presence of sodium hydroxide (B78521) and ethanol (B145695) to produce DMMC, a compound with proven NLO properties. acrhem.org

Beyond the foundational Claisen-Schmidt condensation, the resulting chalcone derivatives serve as versatile substrates for further, more advanced synthetic transformations. One such strategy is the aza-Michael reaction, which involves the conjugate addition of a nitrogen-based nucleophile to the α,β-unsaturated carbonyl system of the chalcone. mdpi.com This reaction is a highly atom-efficient method for creating β-aminocarbonyl derivatives, which are valuable precursors for various bioactive compounds. mdpi.com Recent research has focused on developing more sustainable and greener protocols for these reactions, for instance, using ionic organic solids as catalysts for the Michael addition of N-heterocycles to chalcones. mdpi.com

These advanced strategies highlight the role of the this compound structure as a starting point for multi-step syntheses. By first forming a chalcone, chemists unlock a platform for subsequent reactions that can introduce new functional groups and build molecular complexity, leading to novel materials and compounds with tailored properties.

Future Research Directions and Emerging Methodologies for 3 2,4 Dimethoxyphenyl Prop 2 En 1 Ol Research

Exploration of Novel, More Efficient Synthetic Pathways

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 3-(2,4-dimethoxyphenyl)prop-2-en-1-ol, future research is likely to move beyond traditional chemical reductions of the corresponding aldehyde, 2,4-dimethoxycinnamaldehyde, towards greener and more innovative methodologies.

Biocatalytic Cascades: A promising frontier is the use of multi-enzyme biocatalytic cascades. Research has demonstrated the production of the parent compound, cinnamyl alcohol, from the primary metabolite L-phenylalanine using a three-enzyme system: phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH). nih.govnih.govrsc.org This approach, conducted in aqueous solutions at ambient temperature and pressure, offers a sustainable alternative to conventional synthesis. nih.gov Future work could focus on engineering these enzymes or discovering novel ones to accept substituted phenylalanine precursors, enabling a direct biocatalytic route to this compound.

Metabolic Engineering: Extending the concept of biocatalysis, metabolic engineering of microorganisms like Escherichia coli presents another exciting direction. Strains of E. coli have been successfully engineered to overproduce L-phenylalanine and have been equipped with the necessary enzymatic cascade to convert it into cinnamyl alcohol from simple carbon sources like glucose and glycerol. nih.govnih.gov This creates a "cell factory" for the compound, starting from renewable feedstocks. Adapting this platform for the production of substituted phenylpropanoids is a logical and compelling next step.

Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the efficiency of chemical catalysts offers a powerful hybrid approach. For instance, an enzymatic step could be used to create a key chiral intermediate, followed by a highly efficient chemical reduction or coupling reaction. The reduction of cinnamaldehyde (B126680) to cinnamyl alcohol has been achieved using alcohol dehydrogenase from Bacillus stearothermophilus in recombinant E. coli cells, demonstrating high conversion and yield without the need for external cofactors. nih.gov

Synthetic Approach Starting Material(s) Key Features Potential Advantages
Chemical Reduction 2,4-DimethoxycinnamaldehydeUse of chemical reducing agents (e.g., NaBH4) or catalytic hydrogenation. mnms-platform.comnih.govWell-established, high throughput.
Biocatalytic Cascade Substituted L-phenylalanineMulti-enzyme, one-pot reaction in aqueous media. nih.govnih.govGreen, sustainable, high selectivity, mild conditions.
Metabolic Engineering Glucose, GlycerolEngineered microbial host (E. coli) produces the compound from basic feedstocks. nih.govHighly sustainable, potential for large-scale fermentation.

Application of Machine Learning and AI in Synthetic Design and Prediction

Reaction Condition Optimization: Beyond route design, ML models can predict the optimal conditions for a given chemical transformation. By learning from extensive reaction databases, these models can recommend the ideal catalyst, solvent, temperature, and reagent concentrations to maximize the yield and selectivity of the synthesis of this compound. This data-driven approach minimizes the trial-and-error experimentation often required in process development.

Development of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, ensuring safety, and controlling product quality. The development of in-situ spectroscopic techniques allows chemists to monitor reactions in real-time, providing a continuous stream of data without the need for sampling.

For the synthesis of this compound, particularly in reactions involving potent reagents like organometallics or in catalytic hydrogenations, real-time monitoring is invaluable.

In-Situ NMR and FTIR: High-resolution magic angle spinning nuclear magnetic resonance (HRMAS NMR) has been used to observe the metabolism of cinnamyl alcohol directly within a reconstructed human epidermis, providing unprecedented insight into its bioactivation pathways without disturbing the system. mnms-platform.comnih.gov Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For example, the reduction of an aldehyde to an alcohol could be followed by observing the disappearance of the carbonyl (C=O) peak and the appearance of the hydroxyl (O-H) peak. This provides rich kinetic data and helps to identify transient intermediates, leading to a more complete mechanistic understanding.

Advanced Computational Methodologies for Predicting Reactivity and Properties

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before they are ever synthesized in a lab. These methods can guide experimental work, saving significant time and resources.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry and can be applied to this compound to elucidate its fundamental electronic and structural properties. nih.govresearchgate.net DFT can be used to determine the molecule's three-dimensional structure, analyze its frontier molecular orbitals (HOMO and LUMO) to predict reactivity, and generate a molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netdergipark.org.tr Such studies on dimethoxybenzene derivatives have demonstrated their utility in understanding thermodynamic stability and reactivity. nih.gov

Molecular Docking: As many phenylpropanoids exhibit biological activity, molecular docking simulations represent a critical tool for future research. dergipark.org.tr This technique computationally "docks" the 3D structure of this compound into the active site of a biological target, such as an enzyme or receptor. The simulation predicts the binding affinity and orientation, providing insights into the molecule's potential as a therapeutic agent. jneonatalsurg.com This in silico screening can prioritize the molecule for specific biological assays.

Computational Method Predicted Properties Application / Insight
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP), Vibrational frequencies. nih.govresearchgate.netPredicts chemical reactivity, stability, and spectroscopic characteristics. Guides synthetic strategy.
Molecular Docking Binding affinity, Binding pose, Ligand-protein interactions. dergipark.org.trjneonatalsurg.comPredicts potential biological activity and mechanism of action. Prioritizes compounds for drug discovery.

Investigation into its Role in Supramolecular Chemistry and Self-Assembly (if applicable)

The structure of this compound, featuring a relatively hydrophobic dimethoxyphenylpropene backbone and a hydrophilic hydroxyl group, suggests it may act as an amphiphile. This dual nature is a key prerequisite for self-assembly into ordered supramolecular structures.

Future research could explore the self-assembly behavior of this molecule or its derivatives. By modifying the structure, for example, by esterifying the alcohol with a long alkyl chain to enhance its amphiphilicity, it may be possible to induce the formation of novel materials like hydrogels, organogels, vesicles, or nanofibers. The π-systems of the aromatic ring and the double bond can also contribute to stabilizing such assemblies through π-π stacking interactions. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and materials science. The creation of rigid, C3-symmetric scaffolds for molecular recognition from natural products highlights the potential of building complex supramolecular systems. uni-mainz.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.